1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine
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Overview
Description
1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions.
Substitution on the Piperazine Ring: The piperazine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Coupling Reaction: The final step involves coupling the benzylated piperazine with the thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group on the piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.
Major Products:
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Reduced thiazole derivatives.
Substitution Products: Substituted piperazine derivatives.
Scientific Research Applications
1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzylpiperazine: Shares the piperazine core but lacks the thiazole moiety.
4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine: Similar structure but without the benzyl group.
Uniqueness: 1-Benzyl-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazine is unique due to the presence of both the benzyl and thiazole groups, which confer distinct chemical and biological properties .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C17H23N3S |
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Molecular Weight |
301.5 g/mol |
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C17H23N3S/c1-14-17(21-15(2)18-14)13-20-10-8-19(9-11-20)12-16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3 |
InChI Key |
TVFFFNBQBUDGEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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